(R)-2-Aminomethyl-4-Boc-morpholine

Übersicht

Beschreibung

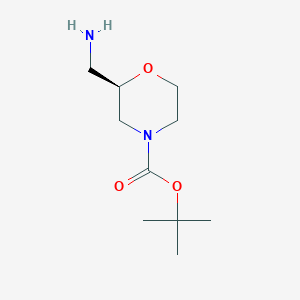

®-2-Aminomethyl-4-Boc-morpholine is a chiral compound that features a morpholine ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminomethyl-4-Boc-morpholine typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where formaldehyde and a reducing agent such as sodium cyanoborohydride are used.

Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for ®-2-Aminomethyl-4-Boc-morpholine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Aminomethyl-4-Boc-morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the Boc group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the morpholine ring.

Reduction: Reduced forms of the compound with the Boc group intact.

Substitution: Substituted morpholine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

(R)-2-Aminomethyl-4-Boc-morpholine serves as a versatile building block in the synthesis of various bioactive compounds. Its morpholine structure allows for diverse reactions, including:

- Anticancer Agents : It has been utilized in the synthesis of selective inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, modifications to the morpholine moiety have been shown to enhance selectivity against CDK9 over CDK2, improving therapeutic potential against cancer cells .

- Antibiotics : The compound is also a precursor in the synthesis of antibiotics, such as linezolid, which is effective against Gram-positive bacterial infections. The morpholine ring contributes to the compound's pharmacological properties .

Pharmaceutical Applications

The compound's structural features make it a valuable candidate for drug development:

- Protein Arginine Methyltransferase 5 Inhibitors : Research has highlighted its role in developing inhibitors for PRMT5, an epigenetic target in cancer therapy. The incorporation of this compound into inhibitor frameworks has shown promising results in preclinical studies, demonstrating its potential in anti-tumor strategies .

- CHK1 Inhibitors : The use of this compound has been documented in the design of potent CHK1 inhibitors, where it plays a critical role in enhancing binding affinity and selectivity against other kinases .

Chemical Reactivity and Modifications

The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions that can be fine-tuned based on the desired outcome:

- Formation of Enamines : As a secondary amine, this compound can undergo reactions typical for amines, including enamine formation, which is pivotal in synthesizing complex organic molecules .

- Diverse Functionalization : The morpholine ring can be modified to introduce various functional groups, enhancing its utility in creating complex molecular architectures necessary for drug design .

Case Study 1: Selective CDK Inhibition

A study demonstrated that modifications to this compound significantly improved selectivity for CDK9 over CDK2 by introducing bulky substituents at specific positions on the morpholine ring. This led to compounds with over 156-fold selectivity, showcasing the importance of structural optimization in drug design .

Case Study 2: PRMT5 Inhibitors

Research into PRMT5 inhibitors revealed that incorporating this compound enhanced binding interactions with the target protein, leading to improved efficacy in cellular assays. This highlights the compound's role as a crucial scaffold in developing novel therapeutic agents against cancer .

Data Summary Table

Wirkmechanismus

The mechanism of action of ®-2-Aminomethyl-4-Boc-morpholine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at the aminomethyl group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Aminomethyl-4-Boc-morpholine: The enantiomer of the compound with similar chemical properties but different stereochemistry.

2-Aminomethyl-4-Boc-piperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.

2-Aminomethyl-4-Boc-pyrrolidine: Another analogous compound with a pyrrolidine ring.

Uniqueness

®-2-Aminomethyl-4-Boc-morpholine is unique due to its chiral nature and the presence of the Boc protecting group, which allows for selective reactions and applications in asymmetric synthesis. Its morpholine ring also imparts distinct chemical properties compared to other similar compounds.

Biologische Aktivität

(R)-2-Aminomethyl-4-Boc-morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound serves as a building block for various pharmaceuticals and exhibits a range of biological effects, particularly in relation to its structural features.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1174913-80-4

- Molecular Weight : 216.28 g/mol

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amines during reactions. This structural modification enhances the compound's stability and solubility, making it suitable for various chemical transformations.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. While the compound itself does not exhibit direct pharmacological effects, it serves as a precursor for synthesizing more complex molecules that can modulate biological activity.

- Antitumor Activity : Preliminary studies indicate that derivatives synthesized from this compound may possess antitumor properties. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer) cells, suggesting potential applications in cancer therapeutics .

- Neurotransmitter Modulation : Compounds derived from morpholines often interact with neurotransmitter systems. Research has shown that similar morpholine derivatives can influence gamma-aminobutyric acid (GABA) receptors, potentially leading to anxiolytic or sedative effects.

- Antimicrobial Properties : Some studies have suggested that morpholine derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents. The exact mechanisms are still under investigation but may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Synthesis and Applications

The synthesis of this compound has been explored extensively in the context of developing new therapeutic agents. Key findings include:

- Synthesis Techniques : The compound can be synthesized through various methods, including silver(I)-promoted cyclization reactions involving amino acid derivatives. This method allows for the efficient formation of morpholine rings while maintaining the integrity of the Boc protecting group .

- Biological Evaluations : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic protein expression (e.g., Bax and Bcl-2) .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other morpholine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antitumor, Neuroactive | Precursor for bioactive molecules |

| 1-(3-Methoxypropyl)piperazine | CNS Modulation | GABA receptor interaction |

| 2-(Aminomethyl)morpholine | Antimicrobial | Cell membrane disruption |

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMBHUYOIZWQAJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363929 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174913-80-4 | |

| Record name | tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.